Epimedoside

Osteoporosis Bone Metabolism Osteoblast Differentiation

Researchers seeking to differentiate Epimedium flavonols face a critical supply challenge: generic icariin or epimedin C cannot substitute for epimedoside in SAR studies or analytical quantification. This compound solves that gap as a high-purity reference standard with unique pharmacological selectivity. - ≥98% HPLC purity ensures reliable quantification as an analytical reference, with a distinct RP-HPLC retention time (6.74 min) for unambiguous identification in multi-component Epimedium extracts. - Unlike ikarisoside A, epimedoside does not inhibit acetylcholine-induced catecholamine secretion, making it an essential negative control for nAChR-targeted studies. - Moderate osteogenic potency (lower than baohuoside II) enables precise SAR dissection of glycosylation/prenylation effects on bone metabolism. Global stock availability with documented storage (-20°C) and shipping (blue ice) conditions ensures experimental continuity.

Molecular Formula C37H44O17
Molecular Weight 760.7 g/mol
Cat. No. B016988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpimedoside
Synonymskorepimedoside A
Molecular FormulaC37H44O17
Molecular Weight760.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O)OC(=O)C
InChIInChI=1S/C37H44O17/c1-15(2)7-12-21-22(40)13-23(41)25-27(43)34(32(52-33(21)25)19-8-10-20(47-6)11-9-19)53-37-30(46)35(31(16(3)49-37)50-18(5)39)54-36-29(45)28(44)26(42)24(51-36)14-48-17(4)38/h7-11,13,16,24,26,28-31,35-37,40-42,44-46H,12,14H2,1-6H3/t16-,24+,26+,28-,29+,30+,31-,35-,36-,37-/m0/s1
InChIKeyZRGOVKQDBSFQIU-RDYCXQFPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epimedoside: Purity & Structure


Epimedoside (CAS 106441-31-0; synonym: Korepimedoside A) is a prenylated flavonol glycoside isolated from Epimedium species, primarily the aerial parts of Epimedium koreanum Nakai (Berberidaceae) . With a molecular formula of C37H44O17 and a molecular weight of 760.74 g/mol, it is characterized as a 3,4,5-trihydroxy-8-prenylflavone core bearing complex diglycosidic substitution . Analytical reference standards are commercially available at ≥98% purity, with solubility of 100 mg/mL in DMSO, supporting consistent experimental reproducibility . The compound's logP value of 5.61 and predicted human oral bioavailability of 71.43% are key physicochemical parameters for research formulation and in vivo study design [1].

Prenylated flavonol glycoside reference standard
DMSO-soluble analytical standard for HPLC
May support antioxidant and osteogenic assay contexts

Epimedoside Specificity vs. Analogs


Epimedoside exhibits a distinct pharmacological profile compared to closely related Epimedium flavonol glycosides, precluding generic substitution. Direct comparative studies demonstrate that epimedoside A possesses a unique combination of activity and selectivity. For instance, while epimedoside A contributes to antioxidant and osteogenic effects, it lacks the catecholamine secretion inhibition observed with ikarisoside A [1]. In osteogenic differentiation assays, the relative potency order among 11 Epimedium flavonoids ranked epimedoside A as distinct from the most active species, baohuoside II and icariside I [2]. Furthermore, the content of epimedoside A in plant material varies significantly from the dominant compound epimedin C, as confirmed by RP-HPLC [3]. These data underscore that epimedoside is not functionally interchangeable with icariin, epimedin C, or other analogs, and its selection must be guided by specific experimental objectives.

Osteogenic response context

Rank may not align with baohuoside II or icariside I; activity profile may differ.

Nicotinic receptor modulation

Profile differs from ikarisoside A; catecholamine inhibition absent in epimedoside A.

Plant constituent hierarchy

Epimedin C dominates Epimedium wushanense; epimedoside A is minor. Direct substitution may confound quantification.

Epimedoside Comparative Evidence


Osteogenic Potency vs. Baohuoside II and Icariside I

In a comparative study evaluating the osteogenic differentiation of MC3T3-E1 cells via alkaline phosphatase (AKP) content, epimedoside A was among 11 Epimedium flavonoids tested. The study reported that baohuoside II exhibited the highest activity, and both baohuoside II and icariside I demonstrated stronger activity than icariin. While epimedoside A was detected and quantified, its activity was lower than these lead compounds, establishing a clear potency hierarchy [1][2].

Osteogenic potency
Head-to-head
Rank: Baohuoside II > Icariside I > Icariin > Epimedoside A
Supports structure-activity relationship dissection
MC3T3-E1 cell AKP assay
Osteoporosis Bone Metabolism Osteoblast Differentiation

Antioxidant Activity Comparable to Vitamin C

In a study isolating seven flavonoids from the roots of Epimedium wushanense, epimedoside A and epimedoside C were among the compounds that manifested significant antioxidant activity in vitro. Notably, the scavenging effects of two of these flavonoids were comparable to that of the positive control, Vitamin C [1][2].

Antioxidant activity
Comparative assay
Scavenging effect comparable to Vitamin C control
Supports antioxidant assay context
Epimedium wushanense roots isolate
Antioxidant Oxidative Stress Free Radical Scavenging

HPLC Quantification vs. Epimedin C

An RP-HPLC method was developed to quantify four components in Epimedium wushanense T.S. Ying. The study established linear response ranges for diphylloside A (0.240–2.400 μg), epimedoside A (0.188–1.880 μg), epimedin C (0.282–2.820 μg), and icariin (0.214–2.140 μg). The results demonstrated that the content of epimedin C is higher than that of icariin in Epimedium wushanense, and epimedin C is the main component in the leaves [1][2].

HPLC quantification
Analytical context
Linear range: epimedoside A 0.188–1.880 μg; epimedin C content higher
Supports botanical extract authentication
RP-HPLC, UV 270 nm detection
Analytical Chemistry Quality Control Botanical Standardization

Catecholamine Secretion: No Effect vs. Ikarisoside A

A study investigating the effects of Epimedium flavonoids on catecholamine secretion in cultured bovine adrenal medullary cells found that ikarisoside A (1-100 μM) concentration-dependently inhibited acetylcholine-induced catecholamine secretion. In contrast, icariin, epimedin C, and epimedoside A did not exhibit this inhibitory activity at the concentrations tested [1].

Catecholamine secretion
Head-to-head
No inhibition (1–100 μM); ikarisoside A active
May serve as selectivity control in receptor studies
Bovine adrenal medullary cell model
Neuropharmacology Selectivity Nicotinic Acetylcholine Receptor

Testosterone Promotion vs. Demethylicaritin-Type

A structure-activity relationship (SAR) study on Epimedium flavonols revealed that compounds belonging to the subtype demethylicaritin (Type A) exhibited higher testosterone production-promoting activities in rat primary Leydig cells, while those in the subtype icaritin (Type A) and 3′-hydroxyldemethylicaritin (Type B) showed lower activities. Epimedoside A, classified as an 8-prenylated kaempferol-based flavonol, falls within the lower activity range for this endpoint [1].

Testosterone promotion
Class-level
Lower activity range vs. demethylicaritin subtype (SAR inference)
Guides flavonol subtype selection for endocrine assays
Rat primary Leydig cell assay
Endocrinology Testosterone Leydig Cells

Epimedoside Research & Industrial Applications


Analytical Reference Standard for Quality Control

Given the RP-HPLC data showing epimedoside A is a minor constituent in Epimedium wushanense compared to the dominant epimedin C, pure epimedoside A is essential as an analytical reference standard for accurate quantification and authentication of Epimedium extracts and finished products [1][2]. Its distinct retention time (6.74 min) facilitates unambiguous identification in multi-component analysis [3].

Antioxidant Mechanism Studies

Epimedoside A demonstrates significant in vitro antioxidant activity with scavenging effects comparable to Vitamin C [4][5]. This makes it a suitable positive control or test compound in assays measuring oxidative stress, free radical scavenging, and cytoprotection, providing a natural alternative to synthetic antioxidants like BHA or ascorbic acid.

Nicotinic Acetylcholine Receptor Selectivity Control

The finding that epimedoside A, unlike ikarisoside A, does not inhibit acetylcholine-induced catecholamine secretion [6] positions it as a valuable negative control or inactive analog in studies targeting nicotinic acetylcholine receptors. Researchers can use epimedoside A to confirm that observed effects are specific to ikarisoside A and not a class-wide phenomenon of Epimedium flavonoids.

SAR Studies for Bone and Endocrine Targets

Epimedoside A's moderate osteogenic potency (lower than baohuoside II and icariside I) [7][8] and its classification within the lower testosterone-promoting activity group [9] make it a critical tool for dissecting the SAR of Epimedium flavonols. By comparing its activity to more potent analogs, researchers can pinpoint the structural features (e.g., glycosylation patterns, prenyl group position) responsible for enhanced biological effects.

Application
Selection Property
Validation Focus
Botanical extract QC
HPLC reference standard
Retention specificity review
Antioxidant screening
Free radical scavenging assay fit
Comparator antioxidant benchmarking
Nicotinic receptor study
Receptor modulation selectivity
Inactive analog control validation
SAR dissection
Structure-activity relationship analysis
Potency hierarchy confirmation
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